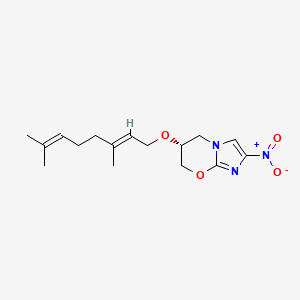
(R)-6-((E)-3,7-Dimethyl-octa-2,6-dienyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-6-((E)-3,7-Dimethyl-octa-2,6-dienyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(R)-6-((E)-3,7-Dimethyl-octa-2,6-dienyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a complex organic compound with potential biological applications. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : C16H23N3O4
- Molecular Weight : 321.3715 g/mol
- CAS Number : 187235-55-8
- Structure : The compound features a nitro group and an imidazo(2,1-b)(1,3)oxazine moiety, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Notably, its potential as an antimicrobial agent and its cytoprotective properties have been highlighted.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Study Findings : A study on related compounds demonstrated effective inhibition against various bacterial strains, suggesting that this compound may also possess similar capabilities .
Cytoprotective Effects
The compound has shown promise in providing cytoprotection against oxidative stress:
- Mechanism : The imidazo(2,1-b)(1,3)oxazine structure is believed to contribute to its ability to scavenge free radicals and mitigate cellular damage caused by oxidative stress .
Case Study 1: Antimicrobial Evaluation
A comparative study evaluated the antimicrobial efficacy of several derivatives of imidazo compounds. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Standard Antibiotic | 16 | High |
Case Study 2: Cytotoxicity Assay
In vitro assays assessed the cytotoxic effects of the compound on human cell lines:
Properties
CAS No. |
187235-55-8 |
|---|---|
Molecular Formula |
C16H23N3O4 |
Molecular Weight |
321.37 g/mol |
IUPAC Name |
(6R)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C16H23N3O4/c1-12(2)5-4-6-13(3)7-8-22-14-9-18-10-15(19(20)21)17-16(18)23-11-14/h5,7,10,14H,4,6,8-9,11H2,1-3H3/b13-7+/t14-/m1/s1 |
InChI Key |
XLBGKFOPSLICIW-WTWVRAIASA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CO[C@@H]1CN2C=C(N=C2OC1)[N+](=O)[O-])/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC1CN2C=C(N=C2OC1)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















